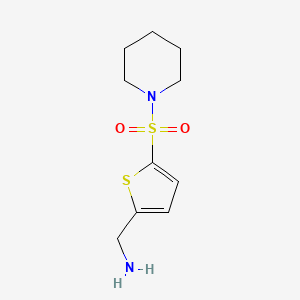
(5-(Piperidin-1-ylsulfonyl)thiophen-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine: is a chemical compound with the molecular formula C10H16N2O2S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and features a piperidine sulfonyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(piperidine-1-sulfonyl)thiophen-2-yl]methanamine typically involves the reaction of thiophene derivatives with piperidine sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for [5-(piperidine-1-sulfonyl)thiophen-2-yl]methanamine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [5-(piperidine-1-sulfonyl)thiophen-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: Its structural features make it a candidate for probing biological pathways and mechanisms .
Medicine: In medicinal chemistry, [5-(piperidine-1-sulfonyl)thiophen-2-yl]methanamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: The compound is also explored for industrial applications, including the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it versatile for industrial processes .
Mechanism of Action
The mechanism of action of [5-(piperidine-1-sulfonyl)thiophen-2-yl]methanamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Thiophene derivatives: Compounds like 2-aminothiophene and 2-thiophenemethanamine share structural similarities with [5-(piperidine-1-sulfonyl)thiophen-2-yl]methanamine.
Piperidine derivatives: Compounds such as piperidine sulfonamide and piperidine carboxamide also exhibit similar structural features.
Uniqueness: What sets [5-(piperidine-1-sulfonyl)thiophen-2-yl]methanamine apart is the combination of the thiophene ring and the piperidine sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H16N2O2S2 |
|---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
(5-piperidin-1-ylsulfonylthiophen-2-yl)methanamine |
InChI |
InChI=1S/C10H16N2O2S2/c11-8-9-4-5-10(15-9)16(13,14)12-6-2-1-3-7-12/h4-5H,1-3,6-8,11H2 |
InChI Key |
WLLPHCYNAIIAFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


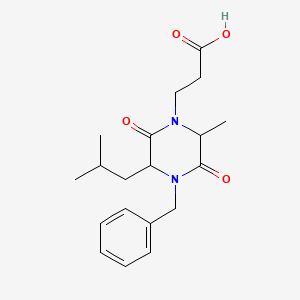
![4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid](/img/structure/B13495966.png)

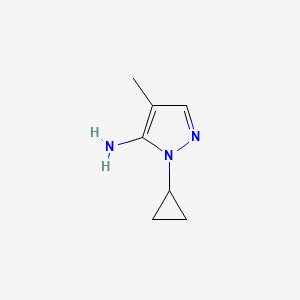
![4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene](/img/structure/B13495987.png)
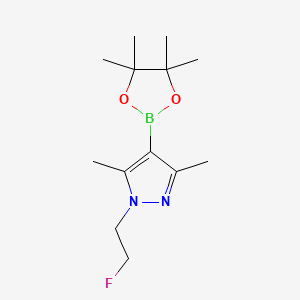

![5-[4-(azetidin-3-yl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B13495999.png)
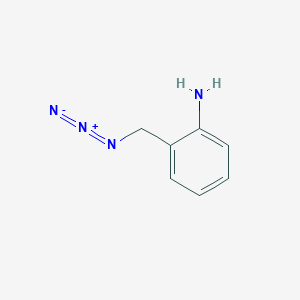

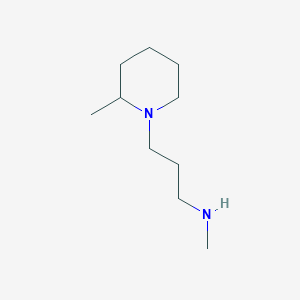
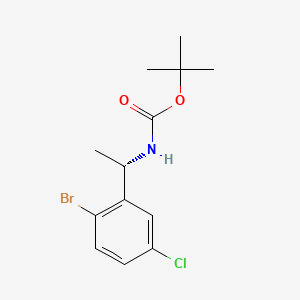
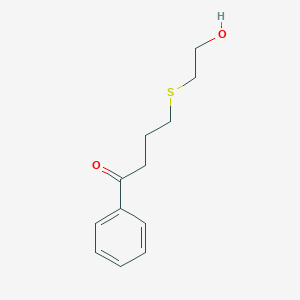
![2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene](/img/structure/B13496052.png)
